6-Chloropyrido[2,3-b]pyrazin-3(4H)-one

Physicochemical profiling Medicinal chemistry Lead optimization

6-Chloropyrido[2,3-b]pyrazin-3(4H)-one (CAS 1350925-21-1) is a fused bicyclic heterocycle composed of a pyridine ring annulated to a pyrazinone core, bearing a chlorine substituent at the 6-position. With a molecular formula of C₇H₄ClN₃O and a molecular weight of 181.58 g·mol⁻¹, this compound is classified within the pyridopyrazine family — a privileged scaffold in medicinal chemistry.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B8072158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[2,3-b]pyrazin-3(4H)-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CC(=O)N2)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12)
InChIKeyBKROTOZNASSZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrido[2,3-b]pyrazin-3(4H)-one — Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


6-Chloropyrido[2,3-b]pyrazin-3(4H)-one (CAS 1350925-21-1) is a fused bicyclic heterocycle composed of a pyridine ring annulated to a pyrazinone core, bearing a chlorine substituent at the 6-position . With a molecular formula of C₇H₄ClN₃O and a molecular weight of 181.58 g·mol⁻¹, this compound is classified within the pyridopyrazine family — a privileged scaffold in medicinal chemistry [1]. The presence of both a carbonyl group at position 3 and a chlorine atom at position 6 distinguishes this intermediate from simpler pyridopyrazine analogs and provides two orthogonal handles for further synthetic elaboration [2]. Commercially, the compound is available at 96% purity from multiple global suppliers, with pricing that reflects its position as a specialty heterocyclic building block rather than a commodity intermediate .

Why 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one Cannot Be Casually Replaced by In-Class Pyridopyrazine Intermediates


Within the pyrido[2,3-b]pyrazine family, even small structural perturbations produce large changes in physicochemical properties that directly impact synthetic utility and downstream application performance. The 6-chloro substituent increases the calculated logP by approximately 1.14 units relative to the unsubstituted parent pyrido[2,3-b]pyrazin-3(4H)-one (logP 1.46 vs. 0.32) . This ~4.6-fold increase in lipophilicity alters solubility, chromatographic behavior, and membrane partitioning in biological assays — meaning that SAR or process data generated with the non-chlorinated scaffold cannot be directly extrapolated. Furthermore, substituting the chlorine with a methoxy group (logP 0.33 for 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one) introduces an additional hydrogen-bond acceptor while shifting electron density on the pyridine ring, fundamentally changing reactivity in cross-coupling and nucleophilic aromatic substitution reactions . The 3-carbonyl group is equally critical: its absence in 6-chloropyrido[2,3-b]pyrazine eliminates one H-bond acceptor and the acidic N–H proton (moving from 1 HBD / 3 HBA to 0 HBD / 2 HBA), which alters both solubility characteristics and the capacity for target engagement in biological systems . These differences mean that generic substitution within this scaffold class without experimental validation carries material risk of synthetic failure or misleading biological data.

Quantitative Head-to-Head Evidence: Where 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one Separates from Its Closest Analogs


LogP Differentiation: 4.6-Fold Higher Lipophilicity vs. the Non-Chlorinated Parent Scaffold

The introduction of a chlorine atom at the 6-position of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold produces a pronounced increase in calculated lipophilicity. The target compound exhibits a calculated logP of 1.46, compared to 0.32 for the unsubstituted parent pyrido[2,3-b]pyrazin-3(4H)-one . This represents a ΔlogP of +1.14, corresponding to an approximately 4.6-fold increase in the octanol-water partition coefficient. The 6-methoxy analog, by contrast, shows a logP of 0.33 — nearly identical to the unsubstituted parent and substantially lower than the 6-chloro derivative .

Physicochemical profiling Medicinal chemistry Lead optimization

Density and Molecular Packing: 21% Higher Density Than the Non-Carbonyl Chloropyridopyrazine Analog

The presence of the 3-carbonyl group in the target compound contributes to significantly denser molecular packing compared to the corresponding pyrazine lacking the carbonyl. The target compound has a predicted density of 1.7±0.1 g/cm³, whereas 6-chloropyrido[2,3-b]pyrazine (CAS 68236-03-3, no carbonyl) exhibits a density of 1.4±0.1 g/cm³ . This 21% increase in density reflects stronger intermolecular interactions (H-bonding via N–H···O=C) in the solid state, which can influence crystallinity, melting point, and handling characteristics during scale-up.

Solid-state properties Process chemistry Crystallization

Hydrogen-Bond Donor/Acceptor Profile: The Carbonyl Group Provides a Critical H-Bond Donor Absent in Non-Carbonyl Analogs

The 3-carbonyl group and the adjacent N–H in the pyrazinone ring contribute one hydrogen-bond donor (HBD) and three hydrogen-bond acceptors (HBA) to the target compound. In sharp contrast, 6-chloropyrido[2,3-b]pyrazine — the direct non-carbonyl analog — possesses zero HBD and only two HBA . The 6-methoxy analog, while retaining the carbonyl, has four HBA due to the additional ether oxygen . The target compound's 1 HBD / 3 HBA profile places it in a distinct region of pharmaceutical property space compared to both alternatives.

Drug design Molecular recognition Solubility engineering

Synthetic Accessibility: Documented 82% Yield in a Two-Step Oxidation from the Readily Available Dihydro Precursor

A robust synthetic route to the target compound is documented in patent US9096590B2, where 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (E-26) is oxidized with MnO₂ (11.1 eq) in 1,4-dioxane at reflux for 2 hours to afford 6-chloropyrido[2,3-b]pyrazin-3(4H)-one (E-27) in 82% isolated yield (3 g scale) as a pale solid . In contrast, the synthesis of the alternative intermediate 2,3-dichloropyrido[2,3-b]pyrazine requires treatment of the same starting material with POCl₃ at reflux — a harsher condition with more challenging workup . The 82% yield represents a well-optimized, scalable protocol that uses inexpensive MnO₂ as the oxidant and avoids chlorinated solvents or specialized equipment.

Process chemistry Scale-up feasibility Synthetic methodology

Patent-Documented Role as a Key Intermediate in Kinase Inhibitor Programs

6-Chloropyrido[2,3-b]pyrazin-3(4H)-one is explicitly utilized as a key intermediate in the Aeterna Zentaris kinase inhibitor patent family (Eur. Pat. Appl. 2008), where it undergoes substitution to 1-(6-chloropyrido[2,3-b]pyrazin-3-yl)-3-ethylurea, a precursor that is subsequently elaborated with p-toluidine to generate kinase-inhibitory compounds [1]. The patent specifically claims pyrido[2,3-b]pyrazine derivatives of general formula I wherein R3 and R4 are independently NH₂, H, alkyl, cycloalkyl, etc., and all exemplified compounds were evaluated for kinase inhibitory activity with quantitative data provided [1]. A separate patent family (US 2009/0275534) further establishes pyrido[2,3-b]pyrazine compounds as modulators of tyrosine kinases, serine/threonine kinases, and lipid kinases for the treatment of malignant disorders [2]. While the unsubstituted pyrido[2,3-b]pyrazin-3(4H)-one scaffold has been explored as an aldose reductase inhibitor (IC₅₀ values as low as 0.009 μM for optimized derivatives) [3], the 6-chloro derivative specifically serves as the entry point into the kinase inhibitor chemical space due to the chlorine's utility as a synthetic handle for cross-coupling and nucleophilic displacement.

Kinase drug discovery Medicinal chemistry Patent analysis

Precision Application Scenarios Where 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one Delivers Verifiable Advantage


Kinase Inhibitor Lead Generation: Preferred Entry Point for 6-Position SAR Exploration

For medicinal chemistry teams pursuing pyrido[2,3-b]pyrazine-based kinase inhibitors, the 6-chloro substituent serves as a versatile synthetic handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions. The Aeterna Zentaris patent family explicitly demonstrates the conversion of 1-(6-chloropyrido[2,3-b]pyrazin-3-yl)-3-ethylurea into elaborated kinase inhibitors through substitution with aromatic amines [1]. The chlorine atom's moderate electronegativity and leaving-group potential enable late-stage functionalization that is not possible with the unsubstituted parent scaffold. The target compound's logP of 1.46 provides a balanced lipophilicity profile that supports both aqueous solubility and membrane permeability in cellular kinase assays .

Multi-Step Synthesis of Advanced Heterocyclic Building Blocks: Conversion to 3,6-Dichloro or Triazolopyrazine Derivatives

6-Chloropyrido[2,3-b]pyrazin-3(4H)-one is the direct precursor to 3,6-dichloropyrido[2,3-b]pyrazine — a highly reactive bis-electrophile — via treatment with POCl₃ [1]. The 3,6-dichloro derivative is used extensively in the one-pot regioselective synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, a class of fused tricyclic compounds with documented biological activity . The 82% documented yield for the target compound's synthesis ensures an economical supply of this key intermediate for downstream diversification programs. Organizations requiring multi-gram quantities of 3,6-dichloropyrido[2,3-b]pyrazine benefit from sourcing the target compound as a pre-validated, high-purity starting material rather than attempting direct dichlorination of the parent pyridopyrazine scaffold.

Aldose Reductase / Antioxidant Dual-Activity Programs: A Halogenated Scaffold with Distinct SAR Trajectory

The broader pyrido[2,3-b]pyrazin-3(4H)-one scaffold has been validated as a platform for potent aldose reductase (ALR2) inhibitors, with optimized 2-styryl-substituted derivatives achieving IC₅₀ values as low as 0.009 μM and antioxidant activity comparable to Trolox [1]. The 6-chloro derivative offers a distinct SAR entry point: the chlorine atom can engage in halogen bonding with target proteins while modulating the electron density of the pyridine ring to fine-tune the redox potential relevant to antioxidant activity. The combination of the 6-chloro substituent and the 3-carbonyl H-bond donor/acceptor network (1 HBD / 3 HBA) provides a pharmacophoric profile that differs fundamentally from both the 6-methoxy analog (1 HBD / 4 HBA) and the unsubstituted parent . This difference supports exploration of halogen-specific binding interactions that are inaccessible with non-halogenated analogs.

Commercial Procurement for Parallel Library Synthesis: Consistent 96% Purity Across Multiple Global Suppliers

For high-throughput chemistry groups synthesizing compound libraries, batch-to-batch consistency is critical. The target compound is commercially available at 96% purity from established suppliers including Fluorochem (UK) and Leyan (China) [1], with additional supply options through BOC Sciences and ChemTradeHub. The compound's well-characterized analytical profile — including ¹H NMR (DMSO-d₆: δ 13.03, 8.19, 7.38 ppm), ESI-MS (m/z 180.00 [M−H]⁻), and InChI Key (BKROTOZNASSZKV-UHFFFAOYSA-N) — enables rigorous incoming quality control . This multi-supplier availability at specified purity reduces single-source dependency risk compared to more specialized intermediates such as 2,3-dichloropyrido[2,3-b]pyrazine, which typically requires custom synthesis.

Quote Request

Request a Quote for 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.